molecular formula C17H20N6O2 B14091377 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B14091377
M. Wt: 340.4 g/mol
InChI Key: SKYHHQDTDLNUDR-UHFFFAOYSA-N
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Description

1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features both indole and pyrimidine moieties. Compounds with such structures often exhibit significant biological activity and are of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic synthesis. The process may start with the preparation of the indole and pyrimidine precursors, followed by their coupling through various organic reactions such as condensation or cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine: shares structural similarities with other indole and pyrimidine derivatives.

    5-methoxy-1H-indole-3-yl derivatives: Known for their biological activity.

    Pyrimidine-based compounds: Widely studied for their therapeutic potential.

Uniqueness

The unique combination of indole and pyrimidine moieties in this compound may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C17H20N6O2/c1-10-7-15(24)22-17(21-10)23-16(18)19-6-5-11-9-20-14-4-3-12(25-2)8-13(11)14/h3-4,7-9,20H,5-6H2,1-2H3,(H4,18,19,21,22,23,24)

InChI Key

SKYHHQDTDLNUDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)N

Origin of Product

United States

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